4-Aminopyridine-3-sulfonic acid monohydrate
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Overview
Description
4-Aminopyridine-3-sulfonic acid monohydrate is a chemical compound with the molecular formula C5H6N2O3S·H2O and a molecular weight of 192.19 g/mol . It is the sodium salt of 4-aminopyridine-3-sulfonic acid and is used in various applications, including as an oxidant in organic synthesis and as a hypochlorite substitute in bleaching agents .
Preparation Methods
The synthesis of 4-Aminopyridine-3-sulfonic acid monohydrate typically involves a two-step process starting from orthoformate . The first step involves the oxidation of orthoformate with osmium tetroxide to produce an orthoester. This orthoester is then subjected to a reductive amination with 4-aminopyridine to produce the desired product . Industrial production methods may vary, but the general approach involves similar steps with optimization for yield and purity.
Chemical Reactions Analysis
4-Aminopyridine-3-sulfonic acid monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include osmium tetroxide for oxidation and reducing agents for reductive amination . The major products formed from these reactions depend on the specific conditions and reagents used, but typically include derivatives of the original compound with modifications to the sulfonic acid or amino groups .
Scientific Research Applications
4-Aminopyridine-3-sulfonic acid monohydrate has a wide range of scientific research applications. In chemistry, it is used as an oxidant in organic synthesis and as a hypochlorite substitute in bleaching agents . In biology and medicine, it has been shown to have mild antihypertensive effects and is used in the study of neural transmission and neurological disorders . The compound’s ability to inhibit voltage-gated potassium channels makes it valuable in neuroscience research . Additionally, it has applications in the development of nanoformulations for targeted therapies in neurology .
Mechanism of Action
The mechanism of action of 4-Aminopyridine-3-sulfonic acid monohydrate involves the inhibition of voltage-gated potassium channels . This inhibition results in the elongation of action potentials and heightened release of neurotransmitters, facilitating enhanced neuronal signaling . The compound’s effects on neural transmission make it a valuable tool in the study of neurological disorders and the development of therapeutic interventions .
Comparison with Similar Compounds
4-Aminopyridine-3-sulfonic acid monohydrate can be compared to other similar compounds such as 4-aminopyridine and 3,4-diaminopyridine . While 4-aminopyridine is known for its use in the treatment of multiple sclerosis and other neurological disorders, 3,4-diaminopyridine is used in the treatment of Lambert-Eaton syndrome . The unique properties of this compound, such as its mild antihypertensive effects and applications in organic synthesis, distinguish it from these related compounds .
Properties
Molecular Formula |
C5H8N2O4S |
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Molecular Weight |
192.20 g/mol |
IUPAC Name |
4-aminopyridine-3-sulfonic acid;hydrate |
InChI |
InChI=1S/C5H6N2O3S.H2O/c6-4-1-2-7-3-5(4)11(8,9)10;/h1-3H,(H2,6,7)(H,8,9,10);1H2 |
InChI Key |
IEWUAABSJBFTAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N)S(=O)(=O)O.O |
Origin of Product |
United States |
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